molecular formula C29H27N3O5S2 B414322 N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE

N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE

Katalognummer: B414322
Molekulargewicht: 561.7g/mol
InChI-Schlüssel: GRZALDBFOBMUOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorene core, substituted with hydroxyimino and disulfonamide groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the fluorene core, followed by the introduction of hydroxyimino and disulfonamide groups through specific reagents and catalysts. Detailed reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The disulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can produce oxime derivatives, while reduction can yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino and disulfonamide groups play a crucial role in binding to target proteins or enzymes, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorene derivatives with hydroxyimino and disulfonamide substitutions. Examples include:

  • N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE analogs with different substituents on the fluorene core.
  • Fluorene derivatives with alternative functional groups, such as nitro or amino groups.

Uniqueness

This compound stands out due to its specific combination of hydroxyimino and disulfonamide groups, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C29H27N3O5S2

Molekulargewicht

561.7g/mol

IUPAC-Name

2-N,7-N-bis(2,5-dimethylphenyl)-9-hydroxyiminofluorene-2,7-disulfonamide

InChI

InChI=1S/C29H27N3O5S2/c1-17-5-7-19(3)27(13-17)31-38(34,35)21-9-11-23-24-12-10-22(16-26(24)29(30-33)25(23)15-21)39(36,37)32-28-14-18(2)6-8-20(28)4/h5-16,31-33H,1-4H3

InChI-Schlüssel

GRZALDBFOBMUOW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C

Kanonische SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.